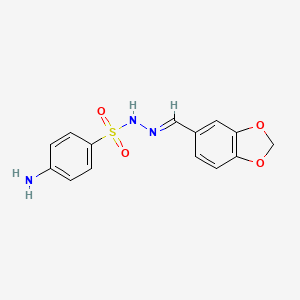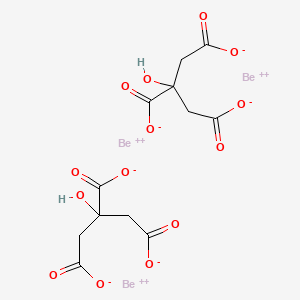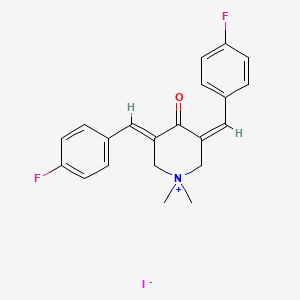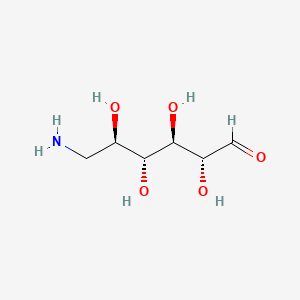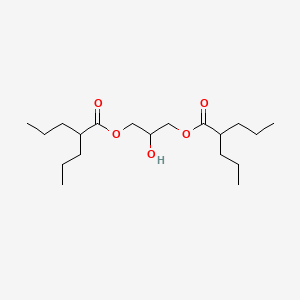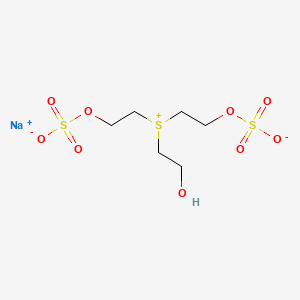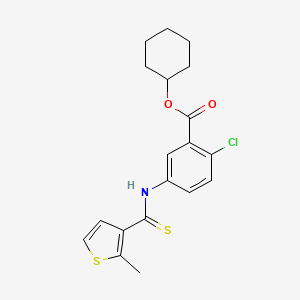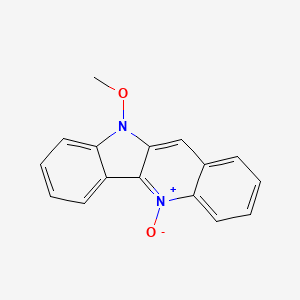![molecular formula C21H18ClN5O2 B12673143 [3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate CAS No. 125802-60-0](/img/structure/B12673143.png)
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine derivative linked to a phenyl propanoate moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate typically involves multi-step organic reactions. One common approach starts with the chlorination of 9-benzylpurine to introduce the chloro group at the 2-position. This is followed by the nucleophilic substitution reaction with 3-aminophenyl propanoate under controlled conditions to form the desired compound. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the purine ring or the phenyl propanoate moiety.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of [3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For instance, it may act as a competitive inhibitor by mimicking the natural substrate of an enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate: can be compared with other purine derivatives and phenyl propanoate compounds:
Similar Compounds: 9-Benzyl-2-chloro-purine, 3-Aminophenyl propanoate, and other substituted purines.
Uniqueness: The unique combination of a purine derivative with a phenyl propanoate moiety gives this compound distinct chemical and biological properties, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
125802-60-0 |
|---|---|
Molekularformel |
C21H18ClN5O2 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl] propanoate |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-17(28)29-16-10-6-9-15(11-16)24-19-18-20(26-21(22)25-19)27(13-23-18)12-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3,(H,24,25,26) |
InChI-Schlüssel |
LLOOKIGRINYNMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



